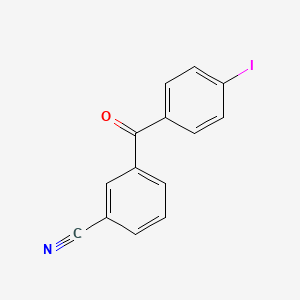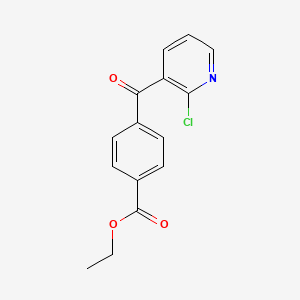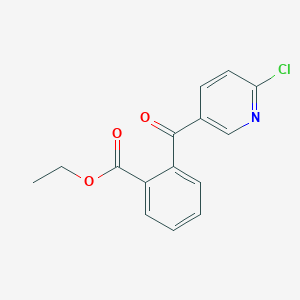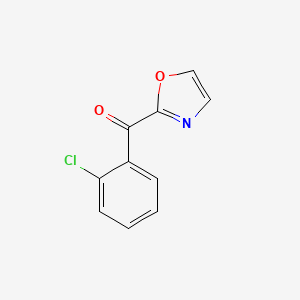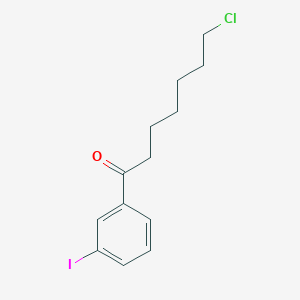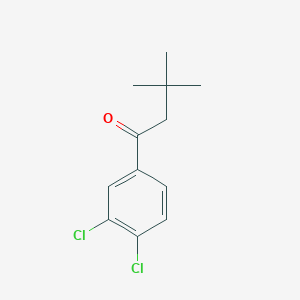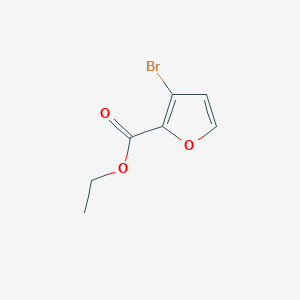
Ethyl 3-bromofuran-2-carboxylate
概览
描述
Ethyl 3-bromofuran-2-carboxylate is a chemical compound characterized by a furan ring, a carboxylate group, and a bromine atom . These components play essential roles in its chemical reactivity and other properties.
Synthesis Analysis
The synthesis of Ethyl 3-bromofuran-2-carboxylate can be achieved through various methods. One such method involves the reaction of furan-2-carboxylic acid with thionyl chloride, generating furan-2-carboxylic acid chloride. This is then reacted with sodium bromide, and the resulting acid bromide is treated with ethanol. Another method involves the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates .
Molecular Structure Analysis
The molecular formula of Ethyl 3-bromofuran-2-carboxylate is C7H7BrO3 . The compound is characterized by a furan ring, a carboxylate group, and a bromine atom.
Chemical Reactions Analysis
Carboxylic acids, such as Ethyl 3-bromofuran-2-carboxylate, can undergo various reactions. For instance, they can be converted into acid chlorides by treatment with thionyl chloride . They can also be converted into esters through an acid-catalyzed nucleophilic acyl substitution reaction with an alcohol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.03 . It is soluble in organic solvents such as ethanol, acetone, and ether.
科研应用
Palladium-Catalysed Arylation
Annulation Reactions
It plays a crucial role in [4+2] annulation reactions, serving as a precursor for the synthesis of highly functionalized tetrahydropyridines. This process demonstrates complete regioselectivity and produces compounds with significant potential for further chemical modification (Xue-Feng Zhu et al., 2003).
Phosphorylation Reactions
Ethyl 3-bromofuran-2-carboxylate derivatives undergo selective bromination and subsequent phosphorylation, leading to the formation of compounds containing phosphonate groups. These reactions showcase its utility in creating phosphorus-containing organic molecules with potential applications in medicinal chemistry and agriculture (L. M. Pevzner, 2003).
Synthesis of Spiroheterocyclic Compounds
The compound is a key starting material in the synthesis of spiroheterocyclic compounds. By reacting with thiourea and other nucleophiles, it enables the formation of novel heterocyclic structures, which are of interest for developing new pharmaceutical agents (T. V. Kochikyan, 2005).
Synthesis of 2-Substituted Furans
The bromination and subsequent phosphorylation of ethyl 3-bromofuran-2-carboxylate derivatives facilitate the synthesis of 2-substituted furans. This methodology is vital for creating furan-based molecules that have applications in organic electronics and as potential pharmaceutical intermediates (L. M. Pevzner, 2015).
Indole Rearrangements
Ethyl 3-bromofuran-2-carboxylate is involved in novel indole rearrangement reactions, leading to the formation of indoline derivatives. These transformations are crucial for the synthesis of complex indole-based structures, which have wide-ranging applications in medicinal chemistry and natural product synthesis (R. Morrin Acheson et al., 1979).
Safety And Hazards
未来方向
性质
IUPAC Name |
ethyl 3-bromofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEFSCZCMZCMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625726 | |
| Record name | Ethyl 3-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromofuran-2-carboxylate | |
CAS RN |
32460-07-4 | |
| Record name | Ethyl 3-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

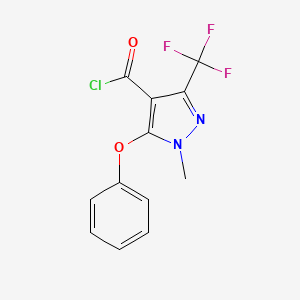
![6-amino-3-benzylbenzo[d]oxazol-2(3H)-one](/img/structure/B1613052.png)
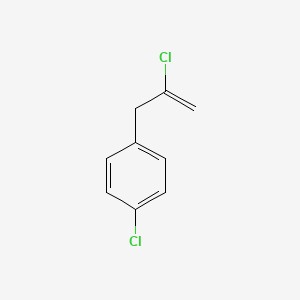
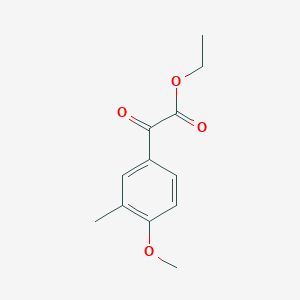
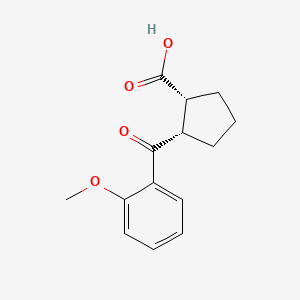
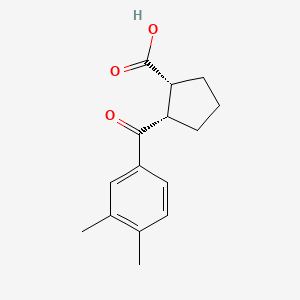
![cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613058.png)
![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613061.png)
